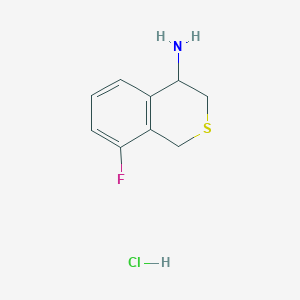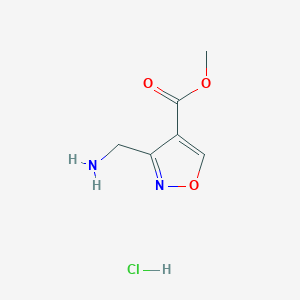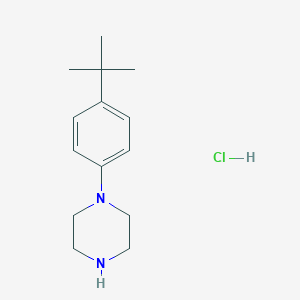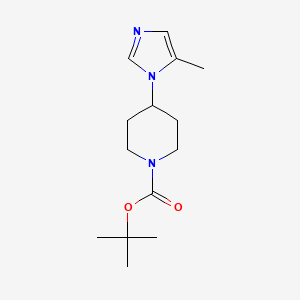
tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate, also known as TBMP, is a chemical compound that has been studied for its potential applications in a variety of scientific and medical fields. TBMP has been found to exhibit a diverse range of chemical, biochemical and physiological effects, and its structure and properties have been extensively studied in order to better understand its potential uses.
Applications De Recherche Scientifique
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific and medical fields. It has been used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs, and as a catalyst in organic reactions. tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has also been used in the synthesis of polymers materials, such as polycarbonates and polyurethanes, and as a surfactant in the production of emulsions.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to interact with other proteins, such as proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and the regulation of cell growth and apoptosis. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to have anti-oxidant, anti-microbial, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate as a reagent in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is stable and easy to handle. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is non-toxic and can be used in a variety of reactions. However, the use of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate in lab experiments also has some limitations. It is not soluble in water, and it is not compatible with certain organic solvents. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is sensitive to light and air, which can lead to degradation of the compound.
Orientations Futures
The potential applications of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate are still being explored, and there are several possible future directions for research. One possible future direction is the development of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate-based drugs for the treatment of cancer and other diseases. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate could be used as a catalyst in the synthesis of other compounds, such as polymers and surfactants. Finally, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate could be used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs.
Méthodes De Synthèse
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of tert-butyl piperidine with 5-methyl-1H-imidazol-1-yl chloride in the presence of potassium carbonate and dimethylformamide. This reaction produces tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKTRPZRHQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

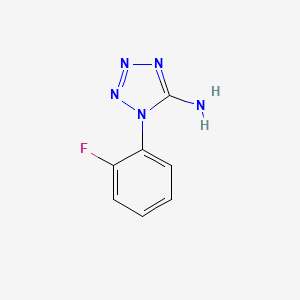

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
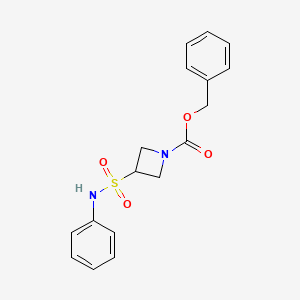
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
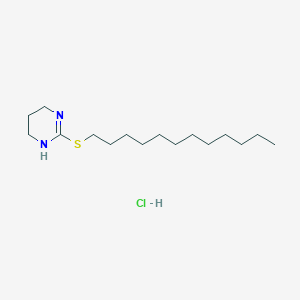
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
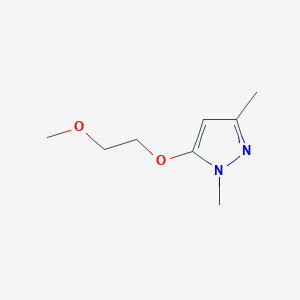
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)
